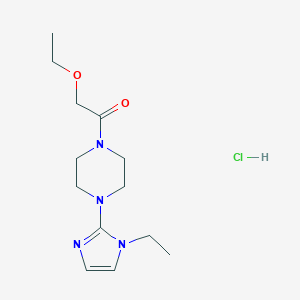
2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of this compound is C13H22N4O2 . It has an average mass of 266.339 Da and a monoisotopic mass of 266.174286 Da .Chemical Reactions Analysis
While the specific chemical reactions involving “2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride” are not detailed in the available resources, imidazole derivatives are known to exhibit various biological activities .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 450.9±55.0 °C at 760 mmHg, and a flash point of 226.5±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its polar surface area is 51 Å2 .Aplicaciones Científicas De Investigación
Antiviral Applications
The synthesis and evaluation of nitroimidazole derivatives, including compounds related to the specified chemical structure, have shown potential in developing new non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. Compounds synthesized from related chemical backbones were tested for their efficacy against HIV-1 and HIV-2, displaying promising results in MT-4 cells (Al-Masoudi et al., 2007).
Pain Management
Research on derivatives closely related to the given chemical structure led to the identification of new compounds for pain management. A specific compound, characterized by its outstanding aqueous solubility and high metabolic stability across species, showed antinociceptive properties in mouse models, marking it as a potential clinical candidate for treating pain (Díaz et al., 2020).
Antimicrobial Applications
Several studies have synthesized and tested derivatives for their antimicrobial properties, including antibacterial and antifungal activities. Notably, azole-containing piperazine derivatives were designed and evaluated for their efficacy against various microbial strains, with some compounds showing significant broad-spectrum antimicrobial efficacy comparable to standard drugs (Gan et al., 2010). Additionally, novel synthesis approaches have produced compounds with variable and modest antimicrobial activities, further expanding the potential applications of related chemical structures in fighting infections (Patel et al., 2011).
Anti-Inflammatory Applications
The exploration of novel compounds derived from similar chemical structures has extended into anti-inflammatory research. For example, specific derivatives have been synthesized and evaluated for their in vitro and in vivo anti-inflammatory activities, showing promising results compared to standard drugs (Ahmed et al., 2017).
Propiedades
IUPAC Name |
2-ethoxy-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2.ClH/c1-3-15-6-5-14-13(15)17-9-7-16(8-10-17)12(18)11-19-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXUBFDSNZYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

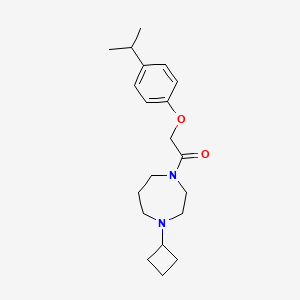
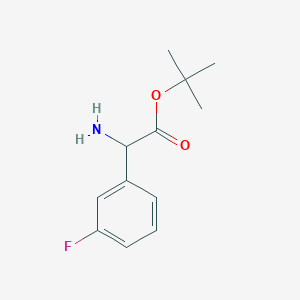
![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)
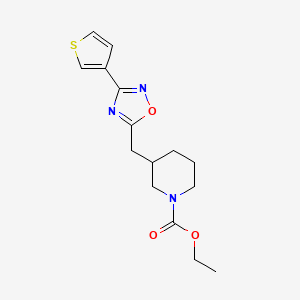
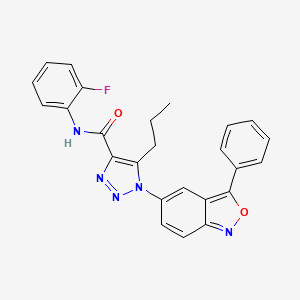





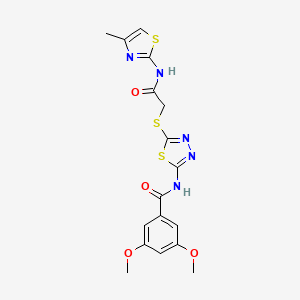


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)